

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Sacubitrilat

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Compound of Interest

Compound Name: *Sacubitrilat*

Cat. No.: *B1680482*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitrilat (codenamed LBQ657) is the active metabolite of the prodrug Sacubitril. It is a potent inhibitor of the enzyme neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[1][2] This inhibition leads to increased levels of these peptides, which have beneficial cardiovascular effects, making **Sacubitrilat** a key component in the management of heart failure.[3] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, mechanism of action, and physicochemical and pharmacokinetic properties of **Sacubitrilat**.

Chemical Structure and Stereochemistry

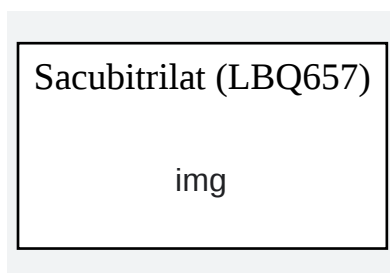
Sacubitrilat is a dicarboxylic acid derivative with a biphenyl moiety. Its chemical structure is characterized by two chiral centers, which define its specific stereochemistry, crucial for its biological activity.

Chemical Identity

Identifier	Value
IUPAC Name	(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid[4]
Molecular Formula	C ₂₂ H ₂₅ NO ₅ [4]
Molecular Weight	383.44 g/mol [4]
CAS Number	149709-44-4[4]
Canonical SMILES	C--INVALID-LINK-- <chem>C2=CC=CC=C2)NC(=O)CCC(=O)O">C@HC(=O)O</chem> [4]
InChI Key	DOBNVUFHFMVMDDB-BEFAXECSRSA-N[4]

Stereochemistry

Sacubitrilat possesses two stereocenters at the C2 and C4 positions of the pentanoic acid backbone. The specific spatial arrangement of the substituents at these centers is critical for its high-affinity binding to the active site of neprilysin. The absolute configuration is (2R, 4S), as designated in its IUPAC name.[4][5] This precise stereoisomeric form ensures optimal interaction with the enzyme's binding pockets.[6]



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Caption: 2D Chemical Structure of **Sacubitrilat**.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of **Sacubitrilat** are summarized below. These tables provide quantitative data for easy comparison.

Physicochemical Properties

Property	Value	Source
pKa (Strongest Acidic)	3.98	ChemAxon[7]
logP	1.99	ALOGPS[7]
Water Solubility	0.00358 mg/mL	ALOGPS[7]
Hydrogen Bond Donors	3	ChemAxon[7]
Hydrogen Bond Acceptors	5	ChemAxon[7]

Pharmacokinetic Properties (Human)

Sacubitrilat is formed in the body from its prodrug, Sacubitril. The following pharmacokinetic parameters refer to **Sacubitrilat** after oral administration of Sacubitril/Valsartan.

Parameter	Value	Source
Time to Peak Plasma Concentration (Tmax)	~2.0 hours	[8][9]
Plasma Protein Binding	94-97%	[8][9]
Apparent Volume of Distribution	Not directly applicable (formed from prodrug)	-
Elimination Half-Life	9.9 - 11.1 hours	[9]
Route of Elimination	Primarily renal (52-68% of Sacubitril dose excreted as Sacubitrilat in urine)	[8][9]
Bioavailability (of parent Sacubitril)	≥ 60%	[8]

Mechanism of Action and Signaling Pathway

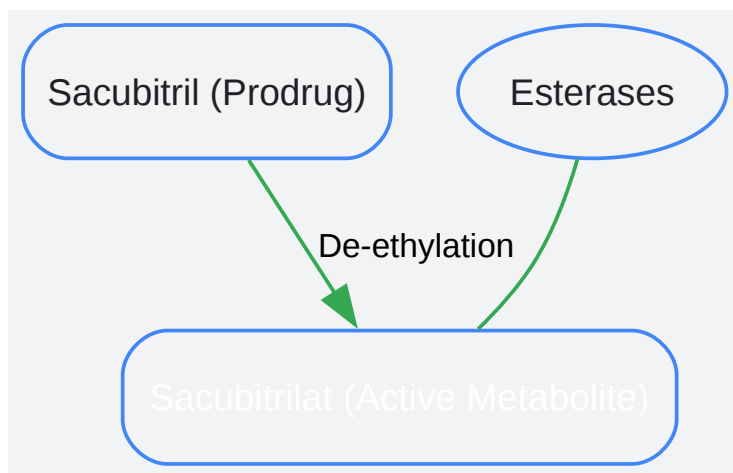
Sacubitril is a prodrug that undergoes rapid de-ethylation by esterases to its active metabolite, **Sacubitrilat**.^[1] **Sacubitrilat** is a potent and selective inhibitor of neprilysin, a zinc-dependent

metalloprotease.

Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][10] By inhibiting neprilysin, **Sacubitrilat** increases the circulating levels of these peptides.

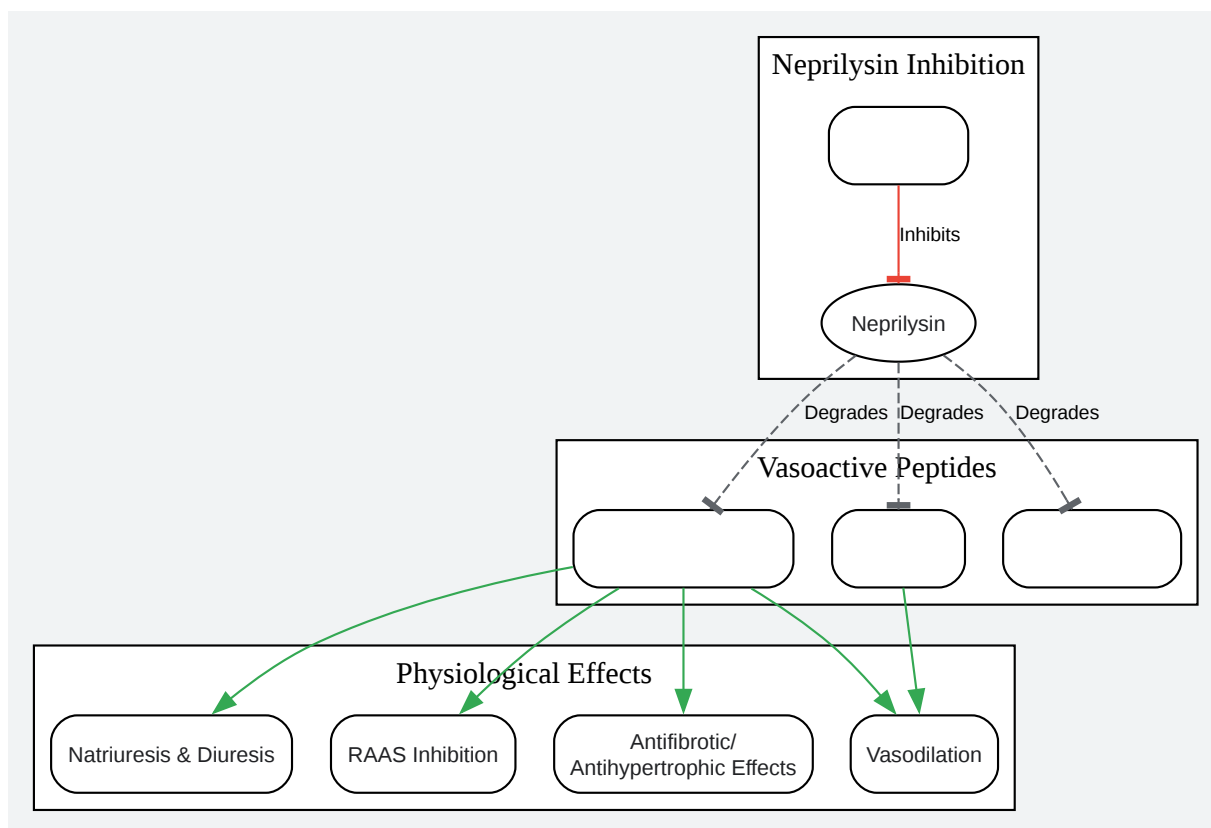
The elevated levels of natriuretic peptides exert their effects by binding to their receptors, leading to:

- Vasodilation: Relaxation of blood vessels, which reduces blood pressure.
- Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which reduces blood volume.
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): This leads to a further reduction in blood pressure and cardiac remodeling.
- Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac fibrosis and hypertrophy. [10]



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Caption: Metabolic Activation of Sacubitril to **Sacubitrilat**.



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Caption: Signaling Pathway of **Sacubitrilat**'s Mechanism of Action.

Experimental Protocols

Detailed proprietary industrial synthesis and analytical protocols are not fully available in the public domain. However, based on published literature, the following outlines the general methodologies.

General Synthetic Approach

The synthesis of Sacubitril, the prodrug of **Sacubitrilat**, and its stereoisomers has been reported through various routes, often employing a chiral pool strategy.^{[3][7]} A common approach involves:

- Starting Material: Utilization of a chiral building block, such as (S)-pyroglutamic acid, to establish one of the stereocenters.^[3]
- Key Transformations:
 - Copper(I)-mediated Csp²-Csp³ cross-coupling reactions to introduce the biphenyl moiety.^[3]
 - Stereoselective reduction or hydrogenation to set the second chiral center. The stereoselectivity of this step can be controlled by the choice of protecting groups on the nitrogen atom.^[1]
- Final Steps: Amide bond formation with a succinic acid derivative and esterification to yield Sacubitril.

Sacubitrilat can be obtained by the hydrolysis of the ethyl ester of Sacubitril.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification of Sacubitril and its active metabolite **Sacubitrilat** in pharmaceutical dosage forms and biological matrices.

- Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Sacubitril and Valsartan (its combination drug partner) and their impurities, including stereoisomers.

- Column: A chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 μ m), is often used to separate the stereoisomers.[11] For routine quantification without chiral separation, a standard C18 column like Phenomenex Luna C18 (250 mm x 4.6 mm, 5 μ m) can be employed.[4]
- Mobile Phase:
 - For chiral separation: A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g., a mixture of acetonitrile and methanol).[11]
 - For non-chiral separation: An isocratic mobile phase such as a mixture of acetonitrile, methanol, and water (e.g., 30:55:15 v/v/v).[4]
- Flow Rate: Typically around 0.8 to 1.0 mL/min.[4][11]
- Detection: UV detection at a wavelength of approximately 254 nm.[8][11]
- Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][11]

Conclusion

Sacubitrilat is a highly specific and potent neprilysin inhibitor with a well-defined chemical structure and stereochemistry that is fundamental to its therapeutic activity. Its mechanism of action, leading to the potentiation of the natriuretic peptide system, represents a significant advancement in the treatment of heart failure. This guide has provided a detailed overview of its chemical and pharmacological properties, intended to be a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine.

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